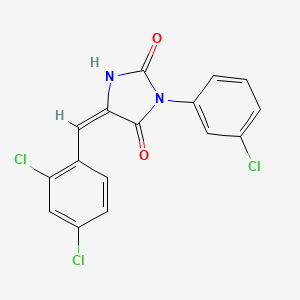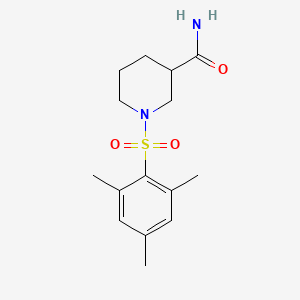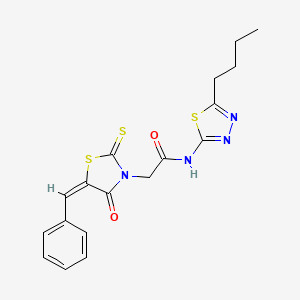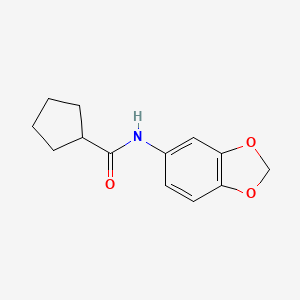
3-(3-氯苯基)-5-(2,4-二氯苄亚基)-2,4-咪唑烷二酮
描述
Synthesis Analysis
The synthesis of similar imidazolidinedione compounds often involves cyclocondensation reactions under basic conditions or direct functionalization of pre-existing imidazolidine structures. For instance, compounds with related structures have been synthesized through a one-step cyclocondensation of imidazoline derivatives with various malonates or through aldol condensation processes involving aromatic aldehydes and thiazolidinediones or thio-imidazolidinones [Sharma et al., 2017; Lima et al., 1992].
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-chlorophenyl)-5-(2,4-dichlorobenzylidene)-2,4-imidazolidinedione often showcases significant planarity in the core rings, with dihedral angles indicating the perpendicular arrangement of substituent phenyl rings. X-ray diffraction analysis reveals the detailed geometry, including bond lengths and angles, which are crucial for understanding the molecule's electronic and spatial configuration [Sharma et al., 2017].
Chemical Reactions and Properties
The chemical reactivity of imidazolidinedione derivatives can include nucleophilic attack, cycloaddition reactions, and participation in forming coordination complexes. These reactions are influenced by the electron-withdrawing or donating nature of the substituents on the phenyl rings, affecting the compound's overall reactivity and stability [Kieć‐Kononowicz & Karolak‐Wojciechowska, 1995].
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are directly influenced by their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking. These properties are essential for predicting the compound's behavior in different chemical environments [Aydın et al., 2013].
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic and nucleophilic sites, and potential for forming derivatives, are dictated by the functional groups present in the molecule. Imidazolidinedione derivatives exhibit a range of reactivities, making them versatile intermediates in organic synthesis and potential candidates for various applications, from materials science to pharmaceuticals [Albuquerque et al., 1995].
科学研究应用
合成和表征
3-(3-氯苯基)-5-(2,4-二氯苄亚基)-2,4-咪唑烷二酮由于其复杂的结构,是合成和表征研究的候选对象,旨在探索其潜在应用。例如,Farag 等人 (2012) 合成了新型喹唑啉酮衍生物,包括咪唑烷二酮衍生物,用于抗炎和镇痛筛选,突出了该化合物在开发治疗剂中的相关性 (Farag 等人,2012)。同样,Naganagowda 和 Padmashali (2010) 探索了新型 3-氯苯并噻吩-2-羰基氯衍生物的抗菌和驱虫活性,强调了该化合物在抗菌应用中的潜力 (Naganagowda 和 Padmashali,2010)。
抗菌和驱虫活性
该化合物的衍生物已被研究其抗菌和驱虫活性,表明其在解决感染和寄生虫病方面的效用。例如,源自咪唑烷二酮的化合物对各种微生物菌株显示出有希望的结果,表明在开发新型抗菌剂方面具有潜在应用 (G. Naganagowda 和 B. Padmashali,2010)。
抗炎和镇痛作用
对咪唑烷二酮衍生物的研究,例如 Farag 等人合成的衍生物,表明具有潜在的抗炎和镇痛作用,这可能导致新的疼痛和炎症治疗方法 (A. A. Farag 等人,2012)。
结构研究和分子对接
咪唑烷二酮衍生物的结构分析和分子对接研究提供了对其与生物靶标相互作用的见解,支持了其在药物设计和开发中的潜力。例如,某些衍生物的晶体结构分析揭示了它们的构象和相互作用,这可以为设计具有特定生物活性的化合物提供信息 (Yan-Shu Liang 等人,2011)。
属性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-2-1-3-12(7-10)21-15(22)14(20-16(21)23)6-9-4-5-11(18)8-13(9)19/h1-8H,(H,20,23)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYAGABIGXSFB-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)
![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4614751.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)
![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![1-butyl-5-oxo-N-{4-[(4-pyridinylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4614797.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4614803.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614808.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)


![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)